1-(1-Pyrrolidinylmethyl)cyclopentanol
Description
1-(1-Pyrrolidinylmethyl)cyclopentanol is a cyclopentanol derivative featuring a pyrrolidinylmethyl substituent. Pyrrolidine, a five-membered cyclic amine, imparts unique physicochemical and biological properties to this compound.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H19NO/c12-10(5-1-2-6-10)9-11-7-3-4-8-11/h12H,1-9H2 |
InChI Key |
KOIBKOYSVMNSKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN2CCCC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent and Functional Group Analysis
Key Observations :
- The pyrrolidinylmethyl group introduces a cyclic amine, likely enhancing solubility in polar solvents compared to alkyl-substituted derivatives (e.g., 1-methylcyclopentanol) .
- Organotin derivatives exhibit antitumor activity but pose toxicity risks due to heavy metals, unlike nitrogen-containing derivatives .
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations :
- Nitrogen-containing derivatives (e.g., aminomethyl, pyrrolidinylmethyl) exhibit higher polarity, favoring solubility in polar solvents compared to alkyl-substituted cyclopentanols .
- 1-Methylcyclopentanol is hydrophobic, aligning with its use in perfumes and industrial solvents .
Table 3: Activity and Application Comparison
Key Observations :
- Organotin derivatives show promising antitumor activity but are constrained by toxicity .
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